N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide

Metabolic stability ADME Lead optimization

SAR expansion around 3-chloro-4-methylanilide / 4-(3-chlorophenyl)piperazine scaffolds demands reliable ADMET benchmarks. Uncharacterized analogs risk false metabolic stability or cardiac safety profiles. CAS 477333-99-6 delivers a fully characterized reference: • Complete CYP inhibition fingerprint (3A4 IC₅₀=3.7 μM, 2C19=5.9 μM, 2C9=9.0 μM, 1A2/2D6 >100 μM) • hERG IC₅₀=8.6 μM (PatchXpress) & hLM stability 36% remaining at 30 min • PPB 99.6%, kinetic solubility 4.5 μM - ideal for assay protocol standardization Deploy as an ADMET benchmark, polypharmacology probe, or hERG calibrator in lead optimization cascades.

Molecular Formula C19H21Cl2N3O
Molecular Weight 378.3
CAS No. 477333-99-6
Cat. No. B2427123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide
CAS477333-99-6
Molecular FormulaC19H21Cl2N3O
Molecular Weight378.3
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Cl
InChIInChI=1S/C19H21Cl2N3O/c1-14-5-6-16(12-18(14)21)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(20)11-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
InChIKeyWFASQOMVNXCOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Technical Summary: CAS 477333-99-6 Procurement Profile


N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide (CAS 477333-99-6) is a dichlorinated phenylpiperazine-acetamide derivative with a molecular weight of 378.3 g/mol (C₁₉H₂₁Cl₂N₃O), available commercially via major suppliers such as Sigma-Aldrich (AldrichCPR) for research procurement [1]. The compound has been characterized in ADMET profiling studies alongside structurally related analogs, where its unique substitution pattern—3-chloro on the piperazine phenyl ring combined with 3-chloro-4-methyl on the acetamide anilide ring—drives distinct metabolic stability, CYP inhibition, and hERG liability profiles that are not predictable from mono-substituted or unsubstituted congeners [2]. The compound has been included in antiviral screening panels (Nipah virus, EC₅₀ = 3900 nM) and features in piperazine-based anticancer SAR libraries, positioning it as a defined chemical probe for structure-activity relationship (SAR) expansion rather than a target-validated lead [2][3].

ADMET benchmark compound for piperazine SAR expansion
Polypharmacology probe with antiviral and cytotoxicity assay activity
Defined hERG and metabolic stability reference tool

Why Generic Piperazine Acetamide Analogs Cannot Substitute


Generic substitution among piperazine-acetamide analogs is unreliable for three quantitative reasons, all stemming from the dual-chlorine substitution pattern unique to CAS 477333-99-6. First, CYP3A4 inhibition potency (IC₅₀ = 3.7 μM [1]) is strong enough to trigger drug-drug interaction flags in discovery cascades, while the des-chloro phenyl analog (CAS 477333-97-4) shows a different CYP fingerprint due to the absence of the 3-chlorophenyl group on the piperazine ring. Second, microsomal stability in human liver microsomes drops to 36% remaining after 30 minutes [1], which is significantly lower than many 4-phenylpiperazine acetamide class members that lack the metabolically labile 3-chloro-4-methylanilide moiety—procurement of an uncharacterized 'similar' compound risks introducing a falsely stable metabolic profile into SAR tables. Third, hERG IC₅₀ of 8.6 μM [1] places this compound within a range where even minor structural modifications (e.g., replacing 3-chlorophenyl with 2-pyridinyl, as in CAS 477333-98-5) can shift hERG liability by an order of magnitude, making blind interchange hazardous for cardiac safety profiling in lead optimization programs.

1 CYP3A4 inhibition profile may shift with chlorine substitution pattern; des-chloro or 2-pyridinyl analogs may show a different DDI risk signature.
2 Microsomal stability deficit driven by the 3-chloro-4-methylanilide group may not replicate in analogs lacking this motif, risking false metabolic stability readings.
3 hERG liability near common risk thresholds can vary substantially with minor structural changes; substitution may over- or underestimate cardiac safety context.

Quantitative Differentiation Evidence


Human Liver Microsome Stability vs. Mono-Chlorophenyl Analogs

CAS 477333-99-6 exhibits markedly lower human liver microsomal (hLM) stability (36% remaining after 30 minutes, 1 μM, 1 mg/mL microsomal protein) compared to the class-inferred stability baseline typical of 4-phenylpiperazine acetamides lacking the 3-chloro-4-methylanilide motif, which routinely exceed 70% remaining under identical conditions [1]. This 36% remaining value corresponds to an estimated intrinsic clearance approximately 2–3 fold higher than mono-chlorinated analogs where the 3-chloro-4-methyl substitution on the anilide ring is absent, a trend consistent with known metabolic liability introduced by electron-withdrawing chloro substituents ortho/para to the methyl group facilitating CYP-mediated oxidation [2].

hLM Stability vs. Analogs
Class-level
36% remaining (hLM, 30 min) vs. class-inferred >70% for des-chloro analogs; ~2–3× higher intrinsic clearance.
Supports metabolic stability differentiation context.
Class SAR trends; confirm with in-house analogs.
Metabolic stability ADME Lead optimization Piperazine SAR

CYP3A4 Inhibition Selectivity vs. Other CYP Isoforms

The compound displays a CYP inhibition fingerprint with selective inhibition of CYP3A4 (IC₅₀ = 3.7 μM) and CYP2C19 (IC₅₀ = 5.9 μM) contrasted against negligible activity at CYP1A2 and CYP2D6 (both IC₅₀ >100 μM), with intermediate CYP2C9 inhibition (IC₅₀ = 9.0 μM) [1]. This isoform selectivity pattern differs from structurally related 4-(3-chlorophenyl)piperazine CETP inhibitors (e.g., CHEMBL1643157, IC₅₀ = 19 nM against CETP) where CYP inhibition profiles are dominated by CYP2C9 and CYP2D6, reflecting divergent polypharmacology driven by the acetamide N-aryl substitution [2].

CYP3A4 Isoform Selectivity
Context-dependent
CYP3A4 IC₅₀ 3.7 μM, CYP2C19 5.9 μM, CYP2C9 9.0 μM, CYP1A2/2D6 >100 μM; >27-fold intra-compound selectivity.
Context for DDI assessment in lead optimization.
Fluorescence-based recombinant CYP panel.
CYP inhibition Drug-drug interaction Isoform selectivity ADMET screening

hERG Liability vs. Class-Inferred Safety Gradient

The compound produces an hERG IC₅₀ of 8.6 μM measured by PatchXpress on HEK-293 cells stably expressing hERG channels (n = 3, five-point concentration-response) [1]. This value falls within a class-inferred gradient where 4-phenylpiperazine acetamides bearing electron-withdrawing substituents on both aromatic rings exhibit hERG IC₅₀ values in the 5–15 μM range, while analogs with a 4-(2-pyridinyl)piperazine replacement (CAS 477333-98-5) or removal of the 3-chloro substitution on the piperazine phenyl ring (CAS 477333-97-4) are predicted to shift hERG IC₅₀ upward by 2–5 fold based on established piperazine-hERG SAR models [2].

hERG Inhibition Benchmark
Class-level
hERG IC₅₀ 8.6 μM (PatchXpress); estimated 2–5× safety margin difference vs. des-chloro/2-pyridinyl analogs.
Supports hERG risk stratification context.
QSAR projection; confirm with patch-clamp.
hERG liability Cardiac safety Patch-clamp Piperazine SAR

Kinetic Solubility in PBS vs. Intra-Class Solubility Window

The kinetic solubility of CAS 477333-99-6 measured at pH 7.4 in PBS buffer by UV/Vis absorbance is 4.5 μM [1]. This value, when benchmarked against the broader class of dichlorinated phenylpiperazine acetamides—which exhibit kinetic solubility ranging from <1 μM to >50 μM depending on substitution pattern—places the compound in a low-solubility category that mandates DMSO stock solution handling and limits the achievable in vitro assay concentrations without co-solvent or formulation additives [2].

Kinetic Solubility (PBS)
Class-level
4.5 μM at pH 7.4; lower quartile of class, ~10× below moderate solubility threshold.
Requires DMSO stock and formulation planning.
UV/Vis absorbance detection.
Kinetic solubility Formulation Biopharmaceutical classification PBS solubility

Plasma Protein Binding vs. Intra-Class Free Fraction

The compound displays 99.6% plasma protein binding (% PPB) [1], corresponding to a free fraction (fᵤ) of approximately 0.004. This extremely high protein binding exceeds the class median for piperazine acetamides (typically 90–97% PPB) and approaches values seen in highly lipophilic dibasic compounds (clogP = 3.28 for this compound) [1]. By comparison, the des-chloro phenyl analog (CAS 477333-97-4) with a lower clogP is predicted to exhibit PPB in the 92–95% range, yielding a free fraction 10–20× higher than the target compound—a difference that profoundly impacts in vitro-to-in vivo extrapolation (IVIVE) of potency data [2].

Plasma Protein Binding
Class-level
99.6% PPB, fᵤ ≈ 0.004; free fraction ~12–20× lower than des-chloro analog (estimated 92–95% PPB).
Context for IVIVE and free-drug correction.
clogP-based QSAR for comparator PPB.
Plasma protein binding Free drug hypothesis PK/PD IVIVE

Biological Activity Fingerprint: Antiviral vs. Cytotoxicity Assays

CAS 477333-99-6 has been tested in two orthogonal biological assays: (i) Nipah virus cytopathic effect inhibition in Vero cells yielding EC₅₀ = 3900 nM [1], and (ii) an undisclosed target cytotoxicity/functional assay yielding IC₅₀ = 60 nM [2]. This dual-activity profile—modest antiviral activity combined with potent sub-100 nM activity in a second assay—distinguishes it from single-purpose piperazine analogs such as the CETP-focused BDBM50334825 (IC₅₀ = 19 nM against CETP only) [3] and the anticancer-focused benzhydrylpiperazine acetamides (NCI-60 SRB cytotoxicity only) [4]. The presence of activity in two mechanistically unrelated assays suggests polypharmacology mediated by the dual-chlorine substitution pattern.

Biological Activity Fingerprint
Context-dependent
Nipah EC₅₀ 3900 nM (Vero cells), undisclosed target IC₅₀ 60 nM; ~65-fold potency range across assays.
Supports polypharmacology probe interpretation.
Single-study biological data; verify in panels.
Antiviral screening Cytotoxicity Polypharmacology Nipah virus

Recommended Application Scenarios


ADMET Calibration Standard for Lead Optimization

Use CAS 477333-99-6 as a well-characterized ADMET reference compound when expanding SAR around the 3-chloro-4-methylanilide / 4-(3-chlorophenyl)piperazine scaffold. Its complete five-isoform CYP inhibition fingerprint (3A4 IC₅₀ = 3.7 μM, 2C19 IC₅₀ = 5.9 μM, 2C9 IC₅₀ = 9.0 μM, 1A2 and 2D6 >100 μM) [1], hLM stability of 36% remaining [1], hERG IC₅₀ of 8.6 μM [1], and PPB of 99.6% [1] provide a multi-parameter benchmark against which newly synthesized analogs can be directly compared to assess the impact of structural modifications on the ADMET profile. The low kinetic solubility (4.5 μM) [1] further requires that formulation-compatible DMSO stock protocols be established, making this compound an excellent tool for developing standardized assay-ready procedures for the entire chemical series.

Polypharmacology Probe for Target Selectivity Profiling

Deploy CAS 477333-99-6 as a polypharmacology probe in target deconvolution panels, leveraging its demonstrated activity in both antiviral (Nipah EC₅₀ = 3900 nM) [1] and undisclosed cytotoxic/functional assays (IC₅₀ = 60 nM) [2]. The ~65-fold potency differential across unrelated assay systems suggests engagement of at least two distinct molecular targets, making this compound valuable for broad-panel kinase, GPCR, or epigenetic target screening to map the polypharmacology landscape driven by the 3-chlorophenylpiperazine moiety [3]. Results can guide the design of more selective analogs by identifying which structural features drive on-target vs. off-target activity.

Cardiac Safety Benchmarking for hERG Risk Assessment

Incorporate CAS 477333-99-6 as a defined hERG reference tool (IC₅₀ = 8.6 μM, PatchXpress, n = 3) [1] in cardiac safety screening cascades. Its hERG potency near the 10 μM threshold commonly applied in early discovery [2] makes it an ideal mid-range calibrator for patch-clamp assays, bridging the gap between low-risk controls (IC₅₀ >30 μM) and high-risk alerts (IC₅₀ <1 μM). Paired with the compound's CYP3A4 inhibition data (IC₅₀ = 3.7 μM) [1], this enables integrated cardiovascular risk assessment workflows that simultaneously evaluate direct hERG block and potential drug-drug interaction contributions to QT prolongation.

Metabolic Soft-Spot Identification for Scaffold Optimization

Utilize CAS 477333-99-6 as the metabolic liability reference compound in a scaffold optimization campaign. Its high intrinsic clearance in human liver microsomes (36% remaining at 30 min) [1], contrasted against the significantly higher stability of des-chloro or mono-chlorinated analogs (class-inferred >70% remaining) [2], provides a clear metabolic stability deficit that can be used to identify metabolic soft spots through metabolite identification studies (e.g., CYP phenotyping, GSH trapping). The resulting metabolite map directly informs which positions on the 3-chloro-4-methylanilide or 3-chlorophenyl rings should be modified to improve stability while retaining target potency.

Application
Selection Property
Validation Focus
ADMET Reference Standard
Multi-parameter ADMET benchmark
CYP inhibition, hLM stability, hERG, PPB profiling
Polypharmacology Probe
Multi-target screening profile
Kinase/GPCR panel deconvolution
hERG Safety Benchmark
Mid-range hERG calibrator
Patch-clamp assay standardization
Metabolic Soft-Spot Mapping
High intrinsic clearance reference
CYP phenotyping, GSH trapping studies
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